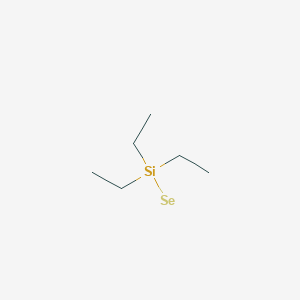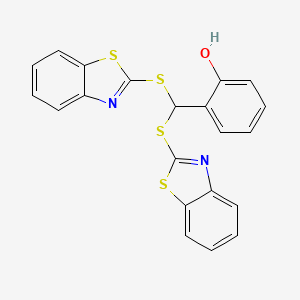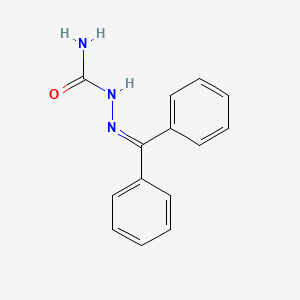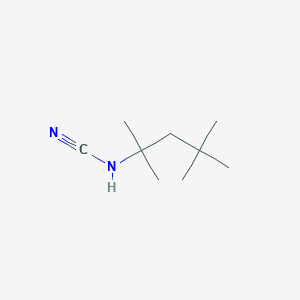
Triethylsilylhydroselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilylhydroselenide is an organosilicon compound that contains selenium It is characterized by the presence of a silicon-hydrogen bond and a selenium atom bonded to the silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylsilylhydroselenide can be synthesized through the reaction of triethylsilane with selenium. One common method involves the reaction of triethylsilane with selenium in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triethylsilylhydroselenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diethylzinc and diethylcadmium. The reaction conditions vary depending on the desired product, but they often involve mild temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving this compound include mono- and disubstituted products, such as [(C2H5)3SiSe]nM(C2H5)2-n, where M can be zinc or cadmium .
Aplicaciones Científicas De Investigación
Triethylsilylhydroselenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenides and selenoxides.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in treating diseases related to oxidative stress.
Mecanismo De Acción
The mechanism by which triethylsilylhydroselenide exerts its effects involves the interaction of the silicon-hydrogen bond and the selenium atom with various molecular targets. The compound can participate in radical-based reactions, where the selenium atom plays a crucial role in stabilizing reactive intermediates. This stabilization allows for selective and efficient transformations in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Similar in structure but lacks the selenium atom.
Phenylsilane: Contains a phenyl group instead of ethyl groups and is used in hydrosilylation reactions.
Triethoxysilane: Contains ethoxy groups instead of ethyl groups and is used in the production of siloxanes and other silicon-based materials.
Uniqueness
Triethylsilylhydroselenide’s uniqueness lies in its selenium content, which imparts distinct chemical properties and reactivity compared to other silanes. The presence of selenium allows for unique applications in both organic synthesis and potential biological studies, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C6H15SeSi |
|---|---|
Peso molecular |
194.24 g/mol |
InChI |
InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
Clave InChI |
SNMAEIRMFOVPNB-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)










